molecular formula C14H15Cl2N3O2 B10969930 1-(5-tert-Butyl-isoxazol-3-yl)-3-(2,3-dichloro-phenyl)-urea

1-(5-tert-Butyl-isoxazol-3-yl)-3-(2,3-dichloro-phenyl)-urea

Cat. No.: B10969930
M. Wt: 328.2 g/mol
InChI Key: LPEKZMUSADNNSA-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a tert-butyl group, and a dichlorophenyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring is synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Formation of Urea Linkage: The final step involves the reaction of the isoxazole derivative with a dichlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets. For instance, as an FLT3 inhibitor, it binds to the FLT3 receptor, inhibiting its phosphorylation and subsequent signaling pathways. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(4-METHOXYPHENYL)UREA: Similar structure but with a methoxy group instead of dichlorophenyl.

    N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,4-DICHLOROPHENYL)UREA: Similar structure but with different positioning of chlorine atoms.

Uniqueness

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(2,3-DICHLOROPHENYL)UREA is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to inhibit FLT3 with high potency makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,3-dichlorophenyl)urea

InChI

InChI=1S/C14H15Cl2N3O2/c1-14(2,3)10-7-11(19-21-10)18-13(20)17-9-6-4-5-8(15)12(9)16/h4-7H,1-3H3,(H2,17,18,19,20)

InChI Key

LPEKZMUSADNNSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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